Dual Alkyne Functionality Enables PROTAC Linker and Homobifunctional Crosslinking Applications
N,N'-bis-(propargyl-PEG4)-Cy5 contains two terminal alkyne groups, enabling dual conjugation with two azide-bearing payloads. In contrast, mono-alkyne Cy5 (N-methyl-N'-(propargyl-PEG4)-Cy5, CAS 2107273-04-9) possesses only one reactive site and cannot function as a PROTAC linker or form branched constructs. This structural differentiation directly dictates the compound's utility in synthesizing proteolysis-targeting chimeras (PROTACs), where a bifunctional linker is required to tether an E3 ligase ligand to a target protein ligand.
| Evidence Dimension | Number of terminal alkyne groups |
|---|---|
| Target Compound Data | 2 alkyne groups |
| Comparator Or Baseline | 1 alkyne group (N-methyl-N'-(propargyl-PEG4)-Cy5, CAS 2107273-04-9) |
| Quantified Difference | 2x reactive sites |
| Conditions | Structural comparison based on molecular formula and vendor specifications |
Why This Matters
This dictates the compound's eligibility as a PROTAC linker and its capacity for dual labeling, directly impacting procurement decisions for targeted protein degradation studies.
